molecular formula C11H10F3N3 B2582836 4-Methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine CAS No. 1349988-70-0

4-Methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine

Cat. No. B2582836
CAS RN: 1349988-70-0
M. Wt: 241.217
InChI Key: GGGYQHDGLSLYBE-UHFFFAOYSA-N
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Description

4-Methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase) and has shown promising results in scientific research.

Scientific Research Applications

Medicine: Anticancer Drug Development

The trifluoromethyl group in compounds like 4-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine has been associated with numerous pharmacological activities . In particular, its incorporation into drug molecules can enhance their efficacy and stability. This compound has potential applications in the development of anticancer drugs, as it can be used to synthesize derivatives with cytotoxic properties against various cancer cell lines .

Agriculture: Pesticide Synthesis

In the agricultural sector, pyrazoles, which include the core structure of this compound, are utilized for their pesticidal properties . The trifluoromethyl group can contribute to the creation of more potent and environmentally stable pesticides, potentially leading to the development of new agrochemicals that are effective against a broad range of pests .

Material Science: Polymer Synthesis

The unique chemical structure of 4-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine makes it a candidate for synthesizing advanced polymers. These polymers could exhibit enhanced thermal stability and chemical resistance due to the presence of the trifluoromethyl group, making them suitable for high-performance materials .

Environmental Science: Fluorinated Compounds Analysis

In environmental science, the analysis of fluorinated compounds, such as those containing the trifluoromethyl group, is crucial for understanding their impact on ecosystems . This compound could be used as a standard in analytical methods to detect and quantify the presence of similar fluorinated structures in environmental samples.

Biochemistry: Enzyme Inhibition Studies

The compound’s ability to interact with various enzymes could be explored in biochemistry for enzyme inhibition studies . Its structural features might allow it to bind to active sites or allosteric sites of enzymes, providing insights into enzyme function and aiding in the design of new inhibitors.

Pharmacology: Cannabinoid Receptor Modulation

Research has shown that compounds with a trifluoromethylphenyl moiety can act as ligands for cannabinoid receptors . This suggests that 4-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine could be modified to develop new pharmacological agents that modulate cannabinoid receptors, potentially leading to novel treatments for pain and inflammatory conditions .

properties

IUPAC Name

4-methyl-2-[2-(trifluoromethyl)phenyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3/c1-7-6-16-17(10(7)15)9-5-3-2-4-8(9)11(12,13)14/h2-6H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGYQHDGLSLYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C2=CC=CC=C2C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine

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